molecular formula C29H32N6O8S B2813038 2-hydroxypropane-1,2,3-tricarboxylicacid,3-(4-methylphenyl)-5-({[4-(4-methylphenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole CAS No. 2375269-66-0

2-hydroxypropane-1,2,3-tricarboxylicacid,3-(4-methylphenyl)-5-({[4-(4-methylphenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole

Cat. No.: B2813038
CAS No.: 2375269-66-0
M. Wt: 624.67
InChI Key: IQUPQMPYJIJPMO-UHFFFAOYSA-N
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Description

2-hydroxypropane-1,2,3-tricarboxylicacid,3-(4-methylphenyl)-5-({[4-(4-methylphenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole is a complex organic compound with a diverse range of applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as carboxylic acids, phenyl rings, and triazole rings. These functional groups contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 2-hydroxypropane-1,2,3-tricarboxylicacid,3-(4-methylphenyl)-5-({[4-(4-methylphenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Industrial production methods may involve the use of advanced techniques such as catalytic processes and high-pressure reactors to optimize yield and purity.

Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions, including:

    Oxidation: The presence of hydroxyl and carboxylic acid groups allows for oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the triazole ring or other reducible groups using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings and triazole moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts. Major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.

Scientific Research Applications

2-hydroxypropane-1,2,3-tricarboxylicacid,3-(4-methylphenyl)-5-({[4-(4-methylphenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. The triazole and oxadiazole rings play a crucial role in binding to these targets, often through hydrogen bonding and hydrophobic interactions. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific target and context.

Comparison with Similar Compounds

When compared to similar compounds, 2-hydroxypropane-1,2,3-tricarboxylicacid,3-(4-methylphenyl)-5-({[4-(4-methylphenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    Citric acid: Known for its three carboxylic acid groups and hydroxyl group, but lacks the aromatic and triazole components.

    Triazole derivatives: Share the triazole ring but differ in the other functional groups and overall structure.

    Oxadiazole compounds: Contain the oxadiazole ring but vary in the substituents attached to the ring.

This compound’s distinct structure allows for specific interactions and reactivity that are not observed in its analogs, making it a valuable tool in various scientific applications.

Properties

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;3-(4-methylphenyl)-5-[[4-(4-methylphenyl)-5-pyrrolidin-1-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6OS.C6H8O7/c1-16-5-9-18(10-6-16)21-24-20(30-27-21)15-31-23-26-25-22(28-13-3-4-14-28)29(23)19-11-7-17(2)8-12-19;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-12H,3-4,13-15H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUPQMPYJIJPMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(N3C4=CC=C(C=C4)C)N5CCCC5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N6O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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